HGC652

TRIM21 Molecular Glue Binding Affinity

Research challenge: Validating TRIM21-dependent degradation without cross-reactivity from CRBN/VHL glues or low-affinity analogs. HGC652 solves this as a monovalent molecular glue degrader with exclusive TRIM21 PRYSPRY domain binding. - **Affinity**: Kd=0.06 µM (vs. 5.66 µM for (S)-ACE-OH; ~94-fold higher) - **Activity**: Antiproliferative IC50s 0.106-0.822 µM across 8 cancer lines; degrades NUP155 → GLE1 at 0.5-5 µM - **Structural data**: Binding mode defined (PDB 9II5 analog); enables TRIM21-recruiting PROTAC design - **Supply**: Validated positive control for SPR, ITC, CETSA; TRIM21 siRNA loss-of-function confirms on-target mechanism

Molecular Formula C23H28FNO3S2
Molecular Weight 449.6 g/mol
Cat. No. B15620218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHGC652
Molecular FormulaC23H28FNO3S2
Molecular Weight449.6 g/mol
Structural Identifiers
InChIInChI=1S/C23H28FNO3S2/c1-25(15-16-7-5-4-6-8-16)23(26)20-11-9-17(13-22(20)30(3,27)28)19-12-10-18(24)14-21(19)29-2/h9-14,16H,4-8,15H2,1-3H3
InChIKeyMEFAYSLODGHXPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HGC652: TRIM21-Dependent Molecular Glue for Nuclear Pore Proteins


HGC652 (CAS 3055558-98-7) is a monovalent molecular glue degrader that recruits the E3 ubiquitin ligase TRIM21 to the nucleoporin NUP98, forming a ternary complex that drives the selective ubiquitination and proteasomal degradation of nuclear pore complex proteins, notably NUP155 [1]. Discovered via DNA-Encoded Library (DEL) screening and structurally optimized, HGC652 exhibits a TRIM21 binding affinity of Kd ≈ 0.06 µM and demonstrates antiproliferative activity across a panel of eight cancer cell lines with IC50 values ranging from 0.106 to 0.822 µM [1]. Its mechanism represents a novel mode of action—chemically induced nuclear pore complex protein degradation via TRIM21—distinct from cereblon (CRBN)- or VHL-based degraders [1].

HGC652: Irreplaceable by CRBN or VHL Degraders


Generic substitution of molecular glue degraders across different E3 ligase systems is scientifically invalid. HGC652 exerts its effect exclusively through the TRIM21 PRYSPRY domain, inducing a de novo TRIM21–NUP98 protein–protein interaction that redirects ligase activity toward nuclear pore complex substrates. CRBN-based molecular glues such as lenalidomide recruit entirely distinct neosubstrates (e.g., IKZF1/IKZF3) and exhibit different cellular degradation profiles [1]. Furthermore, even among TRIM21-targeting glues, the binding affinity for TRIM21 varies dramatically—HGC652 binds with a Kd of 0.06 µM, whereas the earlier TRIM21 molecular glue (S)-ACE-OH exhibits a Kd of 5.66 µM [2]. This ~94-fold difference in target engagement potency translates to divergent degradation efficiency and antiproliferative activity that cannot be compensated by simply increasing the dose of a weaker analog, as solubility, off-target effects, and ternary complex cooperativity do not scale linearly [1][2].

HGC652: Differentiation Evidence


TRIM21 Affinity vs. (S)-ACE-OH

HGC652 binds the PRYSPRY domain of TRIM21 with a dissociation constant (Kd) of 0.06 µM as measured by SPR, representing an approximately 94-fold improvement in target engagement compared to the previously identified TRIM21 molecular glue (S)-ACE-OH, which exhibits a Kd of 5.66 µM by ITC [1][2]. This affinity difference is not merely incremental—it places HGC652 in the sub-100 nM range typical of probe-quality chemical tools, whereas (S)-ACE-OH resides in the low-micromolar range characteristic of fragment-like starting points [2].

TRIM21 Molecular Glue Binding Affinity

TRIM21-Dependent Cancer Cell Potency

HGC652 exhibited dose-dependent growth inhibition across a panel of eight cancer cell lines with 72-hour IC50 values spanning 0.106–0.822 µM, with a notably low IC50 of 0.094 µM against PANC-1 pancreatic cancer cells [1][2]. Importantly, the antiproliferative activity was significantly attenuated when TRIM21 expression was knocked down by siRNA in PANC-1 cells, confirming on-target, TRIM21-dependent cytotoxicity [1]. In contrast, the earlier TRIM21 glue (S)-ACE-OH requires substantially higher concentrations (>10 µM) to achieve comparable growth inhibition in cancer cell models, consistent with its weaker target engagement [3].

Antiproliferative Cancer Cell Lines TRIM21 Expression

NUP155 Primary Degradation Selectivity

Quantitative proteomics and immunoblotting experiments demonstrated that HGC652 treatment (0.5–5 µM, 24 h) induces significant degradation of NUP155 and GLE1 in PANC-1 cells. Critically, mechanistic dissection revealed that NUP155 is the primary degradation target: NUP155 degradation occurs independently of GLE1, whereas GLE1 degradation is dependent on prior NUP155 depletion, identifying GLE1 as a passenger substrate [1]. This hierarchical degradation selectivity is distinct from CRBN-based molecular glues, which primarily target transcription factors (e.g., IKZF1/3 for lenalidomide, GSPT1 for CC-90009) and do not engage nuclear pore complex components [2].

NUP155 GLE1 Degradation Selectivity

TRIM21 PRYSPRY Co-Crystal Structure

A high-resolution crystal structure (1.49 Å) of human TRIM21 PRYSPRY domain in complex with a structurally related TRIM21 ligand (Compound 1, a close analog within the same chemical series as HGC652) has been deposited as PDB 9II5, confirming the binding mode at the PRYSPRY domain [1]. This structural information, published alongside the characterization of HGC652, provides atomic-level insight into the ligand–TRIM21 interface and rationalizes the structure–activity relationship that led from initial DEL hits to the optimized HGC652 scaffold [1][2]. No equivalent high-resolution structural data are publicly available for the (S)-ACE-OH–TRIM21 complex.

Crystal Structure TRIM21 PRYSPRY PDB 9II5

HGC652: Key Application Scenarios


TRIM21 Target Engagement Profiling

With a validated TRIM21 Kd of 0.06 µM, HGC652 serves as a high-affinity positive control compound for SPR, ITC, or CETSA-based target engagement assays. Its ~94-fold affinity advantage over (S)-ACE-OH enables definitive discrimination of TRIM21-specific binding from nonspecific interactions in screening cascades [1]. Researchers can employ HGC652 at concentrations of 0.05–1 µM to benchmark TRIM21 engagement in novel assay formats with minimal compound interference.

Nuclear Pore Complex Degradation Studies

HGC652 uniquely enables the chemical-induced, TRIM21-dependent degradation of NUP155, providing a pharmacological alternative to siRNA or CRISPR-based knockout approaches for studying nuclear pore complex function. The hierarchical degradation pattern (NUP155 → GLE1) at 0.5–5 µM allows researchers to dissect the temporal sequence of nuclear envelope disruption and its downstream effects on nucleocytoplasmic transport, genomic stability, and cell viability [2].

TRIM21 Expression-Based Cancer Profiling

The demonstrated antiproliferative activity across eight cancer cell lines (IC50 range: 0.106–0.822 µM) and the correlation of HGC652 sensitivity with TRIM21 expression levels support its use in cancer cell line panel screening to identify TRIM21-dependent tumor types [2][3]. This application is reinforced by the loss of activity upon TRIM21 siRNA knockdown, confirming that cellular sensitivity is mechanistically linked to target expression rather than nonspecific cytotoxicity.

TRIM21 PROTAC Design and Optimization

The experimentally determined binding mode (PDB 9II5, 1.49 Å resolution) of a close structural analog of HGC652 at the TRIM21 PRYSPRY domain provides a rational structural basis for designing heterobifunctional PROTAC molecules that recruit TRIM21 to other protein targets [2][4]. The high affinity and well-characterized binding pose reduce the risk of linker-induced affinity loss during PROTAC development, enabling more efficient structure-guided optimization.

Technical Documentation Hub

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